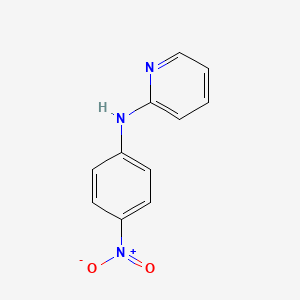

N-(4-Nitrophenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIULWQATZCLFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507167 | |

| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-29-9 | |

| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for N-(4-Nitrophenyl)pyridin-2-amine. The information is intended to support research and development activities where this molecule may be of interest. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from closely related compounds to present a reliable profile.

Chemical Structure and Properties

This compound is an aromatic amine derivative with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . The structure consists of a pyridine ring linked via a secondary amine to a 4-nitrophenyl group. This combination of a π-deficient pyridine ring and an electron-withdrawing nitro group on the phenyl ring influences its chemical reactivity and spectroscopic properties.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | H-3', H-5' (aromatic, nitrophenyl) |

| ~7.90 | d | 2H | H-2', H-6' (aromatic, nitrophenyl) |

| ~8.10 | d | 1H | H-6 (aromatic, pyridine) |

| ~7.50 | t | 1H | H-4 (aromatic, pyridine) |

| ~6.80 | d | 1H | H-3 (aromatic, pyridine) |

| ~6.70 | t | 1H | H-5 (aromatic, pyridine) |

| ~9.50 | s | 1H | NH (amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C-2 (pyridine) |

| ~148.0 | C-6 (pyridine) |

| ~145.0 | C-4' (nitrophenyl) |

| ~142.0 | C-1' (nitrophenyl) |

| ~138.0 | C-4 (pyridine) |

| ~125.0 | C-3', C-5' (nitrophenyl) |

| ~118.0 | C-2', C-6' (nitrophenyl) |

| ~115.0 | C-3 (pyridine) |

| ~108.0 | C-5 (pyridine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Medium | N-H stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1610 - 1590 | Strong | C=C aromatic stretch |

| 1580 - 1560 | Strong | N-H bend |

| 1520 - 1480 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1320 | Strong | Symmetric NO₂ stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 215 | 100 | [M]⁺ (Molecular Ion) |

| 169 | ~40 | [M - NO₂]⁺ |

| 141 | ~30 | [M - NO₂ - CO]⁺ |

| 93 | ~60 | [C₆H₅N]⁺ (Aminopyridine fragment) |

| 78 | ~50 | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds.

Reaction Scheme:

2-Aminopyridine + 1-Bromo-4-nitrobenzene → this compound

Materials:

-

2-Aminopyridine

-

1-Bromo-4-nitrobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.0 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry:

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationships of the compound's core information.

In-Depth Technical Guide: N-(4-Nitrophenyl)pyridin-2-amine Crystal Structure Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a publicly available crystal structure for the specific compound N-(4-Nitrophenyl)pyridin-2-amine could not be located in crystallographic databases. This guide therefore presents a comprehensive analysis based on a closely related analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, for which crystallographic data is available. The experimental protocols provided are based on established synthetic methodologies for this class of compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in various biologically active compounds and functional materials. The presence of a pyridine ring, a nitro-functionalized phenyl ring, and a secondary amine linker suggests potential for diverse intermolecular interactions, which are crucial for understanding its solid-state properties and potential biological activity. This guide provides a detailed analysis of its probable crystal structure, experimental procedures for its synthesis and crystallization, and a discussion of its potential molecular interactions.

Crystallographic Data of a Structural Analogue: N-(4-Methylphenyl)-3-nitropyridin-2-amine

To provide insight into the likely crystal packing and molecular geometry of this compound, we present the crystallographic data for the closely related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine[1]. The substitution of a methyl group for a nitro group on the phenyl ring and the presence of a nitro group on the pyridine ring will influence the electronic properties and packing, but the overall molecular conformation and types of intermolecular interactions are expected to share similarities.

Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Formula Weight | 229.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6557 (12) |

| b (Å) | 7.1415 (8) |

| c (Å) | 27.958 (3) |

| α (°) | 90 |

| β (°) | 91.310 (2) |

| γ (°) | 90 |

| Volume (ų) | 2127.0 (4) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 4.8 |

Key Structural Features of the Analogue:

-

The asymmetric unit contains two independent molecules, which differ in the dihedral angle between the pyridine and benzene rings.[1]

-

Intramolecular N—H···O hydrogen bonds are observed.[1]

-

The crystal packing is characterized by intermolecular C—H···O and π–π stacking interactions.[1]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.[2][3][4][5]

Reaction Scheme:

2-Bromopyridine + 4-Nitroaniline --(Pd catalyst, Ligand, Base)--> this compound

Materials:

-

2-Bromopyridine

-

4-Nitroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).

-

Add anhydrous toluene to the flask and stir the mixture for 10 minutes to form the catalyst complex.

-

Add 2-bromopyridine (1 equivalent), 4-nitroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to the flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed at room temperature.

-

Crystals are expected to form over a period of several days to a week.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Potential Intermolecular Interactions

Based on the structure of the analogue, the following diagram illustrates the potential intermolecular interactions that could be present in the crystal lattice of this compound.

Caption: Potential intermolecular interactions in this compound.

Conclusion

While a definitive crystal structure of this compound is not yet publicly available, analysis of its close analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, provides valuable insights into its likely molecular conformation and packing. The presence of hydrogen bonding and π-π stacking interactions are anticipated to be key features in its solid-state structure. The outlined synthetic and crystallization protocols provide a practical approach for obtaining this compound and its single crystals for future detailed structural elucidation. Such studies are essential for a deeper understanding of its physicochemical properties and for guiding its potential applications in drug design and materials science.

References

Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The N-phenylpyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Derivatives of this core structure, particularly those featuring a 4-nitrophenyl group, have demonstrated a remarkable breadth of therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with N-(4-Nitrophenyl)pyridin-2-amine derivatives. Primarily focusing on their well-documented anticancer properties, this document details their efficacy as potent kinase inhibitors targeting key players in cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). In addition to their antineoplastic effects, other activities including antimicrobial, antioxidant, and anti-leishmanial properties are discussed. This guide summarizes quantitative biological data in structured tables and provides detailed experimental protocols for key assays, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological value.[] When coupled with an N-phenylamine substituent, it forms the N-phenylpyridin-2-amine scaffold, a "privileged structure" that serves as the foundation for a variety of targeted therapeutics. A prominent example is Imatinib, a selective tyrosine kinase inhibitor used in cancer therapy, which features a related phenylaminopyrimidine core.[2][3] The incorporation of a 4-nitrophenyl group onto this scaffold often enhances or imparts specific biological activities, making these derivatives a subject of intense research.

This guide aims to consolidate the current knowledge on this compound derivatives, with a strong emphasis on their anticancer activity. It will cover common synthetic strategies, delve into their mechanisms of action as potent enzyme inhibitors, and present their activity across a range of cancer cell lines. Furthermore, standardized experimental protocols are provided to facilitate the replication and extension of these findings in a research setting.

Synthesis Strategies

The synthesis of N-arylpyridin-2-amine derivatives is most commonly achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method, allowing for the formation of the critical C-N bond between an aryl halide (or triflate) and an amine under palladium catalysis. This method is valued for its versatility and tolerance of a wide range of functional groups.

A general approach involves the coupling of 2-chloropyridine or 2-bromopyridine derivatives with 4-nitroaniline in the presence of a palladium catalyst, a suitable phosphine ligand (like Xantphos), and a base.[4] Alternative strategies may involve Suzuki coupling to first build a substituted pyridine core, followed by amination.[4]

Biological Activities

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a wide array of human tumor cell lines, including those from leukemia, lung, colon, breast, and renal cancers.[5][6][7] The mechanism often involves the induction of cell cycle arrest and apoptosis.[8] For instance, certain N-(4′-nitrophenyl)-l-prolinamides have shown strong tumor inhibitory activities, with one derivative exhibiting 95.41% cell inhibition against the A549 lung cancer cell line at 100 µM.[5] Similarly, novel pyrazolo[3,4-b]pyridine derivatives have displayed high potency, with IC₅₀ values in the low micromolar range against Hela, MCF7, and HCT-116 cancer cell lines.[8]

Table 1: In Vitro Cytotoxicity of this compound and Related Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N-alkyl-N-phenylpyridin-2-amine | A549 (Lung) | GI₅₀ | 0.19 - 2.20 | [9] |

| N-alkyl-N-phenylpyridin-2-amine | KB (Oral) | GI₅₀ | 0.23 - 1.55 | [9] |

| N-alkyl-N-phenylpyridin-2-amine | DU145 (Prostate) | GI₅₀ | 0.22 - 1.83 | [9] |

| Pyrazolo[3,4-b]pyridine | Hela (Cervical) | IC₅₀ | 2.59 | [8] |

| Pyrazolo[3,4-b]pyridine | MCF7 (Breast) | IC₅₀ | 4.66 | [8] |

| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | IC₅₀ | 1.98 | [8] |

| 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | IC₅₀ | < 0.01 | [7] |

| N-(4′-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition | 95.41% at 100 µM | [5] |

| N-(4′-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition | 93.33% at 100 µM |[5] |

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and differentiation. The N-phenylpyridin-2-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases.

-

Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, enzymes essential for mitotic progression.[10][11] The lead compound from this series, CYC116, inhibited Aurora A and B with Kᵢ values of 8.0 and 9.2 nM, respectively, leading to mitotic failure and cell death.[10][11] Structure-activity relationship studies revealed that substitution at the para-position of the aniline ring was crucial for potent inhibition.[10]

-

CDK Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9).[8]

-

JAK2 Inhibition: A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective inhibitors of Janus Kinase 2 (JAK2).[12] The optimized compound, A8, demonstrated an IC₅₀ value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members, making it a promising candidate for treating myeloproliferative neoplasms.[12]

-

Tubulin Polymerization Inhibition: In some cases, the mechanism extends beyond kinase inhibition. N-alkyl-N-substituted phenylpyridin-2-amines were found to significantly inhibit tubulin assembly (IC₅₀ 1.4–1.7 μM) and competitively inhibit colchicine binding, identifying them as a class of microtubule-destabilizing agents.[9]

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora A | Kᵢ | 8.0 nM | [10] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora B | Kᵢ | 9.2 nM | [10] |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | JAK2 | IC₅₀ | 5 nM | [12] |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | JAK1 | IC₅₀ | 193 nM | [12] |

| N-alkyl-N-phenylpyridin-2-amine | Tubulin Polymerization | IC₅₀ | 1.4 - 1.7 µM | [9] |

| Pyrazolo[3,4-b]pyridine | CDK2/CycA | IC₅₀ | 0.22 µM | [8] |

| Pyrazolo[3,4-b]pyridine | CDK9/CycT | IC₅₀ | 0.16 µM |[8] |

Other Biological Activities

While the primary focus has been on anticancer applications, these derivatives have shown promise in other areas:

-

Antimicrobial Activity: Several studies have reported that derivatives of the core N-phenylpyridin-2-amine structure possess moderate antibacterial and antifungal properties against various strains.[13][14]

-

Antioxidant Activity: Certain compounds demonstrated good radical-scavenging ability in the diphenylpicrylhydrazyl (DPPH) assay, indicating potential as antioxidants.[13][14]

-

Anti-leishmanial Activity: A series of related compounds containing the nitrobenzene moiety were evaluated for their leishmanicidal effects, with some showing significant activity against Leishmania infantum promastigotes and achieving a parasite burden reduction of approximately 99% in a mouse model.[15]

Experimental Protocols

The evaluation of this compound derivatives involves a standard workflow from chemical synthesis to biological characterization.

General Synthesis Protocol (Buchwald-Hartwig Amination)[4]

-

To a reaction vessel, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), dichlorobis(triphenylphosphine)Pd(II) (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the vessel with nitrogen gas three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target N-aryl derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)[5]

-

Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%) and incubate for another 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Generic)

-

Prepare a reaction buffer appropriate for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).

-

In a 96-well plate, add the kinase, the specific peptide substrate, and varying concentrations of the inhibitor compound.

-

Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent like ADP-Glo™).

-

Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. For radiometric assays, this involves capturing the peptide on a filter membrane and counting. For luminescence-based assays, measure the light output which correlates to ADP production.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their efficacy is largely driven by their ability to inhibit a range of protein kinases that are fundamental to cancer cell proliferation and survival. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles.[12] The development of compounds with high selectivity for specific kinase targets remains a key goal to minimize off-target effects. Furthermore, exploring the application of this scaffold against other diseases, such as inflammatory conditions and infectious diseases, could open new avenues for drug development. The continued investigation of this privileged chemical scaffold is poised to yield novel and effective therapeutic agents.

References

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 2-(4-Iodophenyl)acetic Acid: Properties, Synthesis, and Therapeutic Potential

An important clarification regarding CAS Number 24068-29-9: Initial research indicates that CAS number 24068-29-9 corresponds to the compound N-(4-Nitrophenyl)pyridin-2-amine. However, there is a significant lack of in-depth technical and research data available in the public domain for this specific compound, making it impossible to generate a comprehensive technical guide as requested.

Therefore, this guide will focus on a structurally related and well-researched compound, 2-(4-Iodophenyl)acetic acid (CAS Number: 1798-06-7) , which is a key intermediate in the development of anti-inflammatory and analgesic drugs. This pivot allows for a comprehensive exploration of a compound with significant relevance to researchers, scientists, and drug development professionals.

Introduction to 2-(4-Iodophenyl)acetic Acid

2-(4-Iodophenyl)acetic acid is an aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring an iodine atom on the phenyl ring, enhances its reactivity and makes it a valuable precursor for the synthesis of various biologically active molecules.[1] This compound is particularly noted for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Physicochemical Properties

The key physicochemical properties of 2-(4-Iodophenyl)acetic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 1798-06-7 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1] |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [3] |

| Appearance | Yellow to light red or brown powder | [2] |

| Melting Point | 133-138 °C | [2] |

| Purity | ≥ 97% | [2] |

| Solubility | Soluble in various organic solvents | |

| SMILES | C1=CC(=CC=C1CC(=O)O)I | [3] |

| InChIKey | FJSHTWVDFAUNCO-UHFFFAOYSA-N | [3] |

Synthesis and Derivatization

2-(4-Iodophenyl)acetic acid is a crucial starting material for the synthesis of more complex molecules with therapeutic potential. A general workflow for the derivatization of 2-(4-iodophenyl)acetic acid to produce potential anti-inflammatory agents is outlined below.

Caption: General workflow for the synthesis of derivatives from 2-(4-iodophenyl)acetic acid.

A more specific, though hypothetical, synthesis could involve the conversion of 2-(4-iodophenyl)acetic acid to its acid chloride, followed by reaction with a suitable amine to form an amide derivative. This approach is common in the synthesis of many NSAIDs.[4]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of many drugs derived from phenylacetic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are central to the arachidonic acid cascade, a key signaling pathway in the inflammatory response.

The Arachidonic Acid Signaling Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.

By inhibiting COX-1 and/or COX-2, NSAIDs prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.[4] The selectivity of a drug for COX-1 versus COX-2 is a critical factor in its side-effect profile.[7]

Experimental Protocols for Evaluation

The anti-inflammatory potential of compounds derived from 2-(4-iodophenyl)acetic acid can be assessed using a variety of established in vitro and in vivo experimental protocols.

In Vitro COX Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.[8]

-

Incubation: The test compound is pre-incubated with the enzyme at 37°C for a specified time.[8]

-

Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.[8]

-

Product Measurement: The production of prostaglandins (e.g., PGE₂) is quantified, typically using methods like ELISA or LC-MS/MS.[8]

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated to determine its potency and selectivity.[8]

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Compound Administration: The test compound is administered to the animals, often intraperitoneally or orally.[11]

-

Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the paw of the animal to induce a localized inflammatory response.[9][10]

-

Edema Measurement: The volume or thickness of the paw is measured at various time points after carrageenan injection using a plethysmometer or calipers.[9][11]

-

Evaluation of Activity: The reduction in paw edema in the treated group compared to a control group indicates the anti-inflammatory activity of the compound.[11]

Caption: Workflow for the carrageenan-induced paw edema assay.

Suppliers

2-(4-Iodophenyl)acetic acid is available from various chemical suppliers for research and development purposes. A non-exhaustive list of suppliers includes:

| Supplier | Location |

| BLD Pharm | Global |

| Chem-Impex | USA |

| Infinium Pharmachem | India |

| Sigma-Aldrich | Global |

| Thermo Fisher Scientific | Global |

Conclusion

While in-depth information on CAS number 24068-29-9 is scarce, 2-(4-iodophenyl)acetic acid stands out as a compound of significant interest for researchers in drug discovery. Its utility as a precursor for anti-inflammatory agents, coupled with well-established methods for its derivatization and biological evaluation, makes it a valuable tool in the development of new therapeutics. Further research into novel derivatives of 2-(4-iodophenyl)acetic acid may lead to the discovery of more potent and selective NSAIDs with improved safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Landscape of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-nitrophenyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this core moiety, with a particular focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyridine and nitrophenyl moieties are independently recognized for their significant contributions to the bioactivity of numerous pharmaceutical compounds. The strategic combination of these two pharmacophores in the this compound framework has given rise to a class of molecules with broad therapeutic potential. Derivatives of this core structure have been investigated for their efficacy in treating a range of diseases, most notably cancer, inflammatory disorders, and microbial infections. This guide aims to consolidate the current understanding of the medicinal chemistry of this compound derivatives and to provide a practical resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A general synthetic scheme involves the reaction of a 2-halopyridine with 4-nitroaniline or its derivatives.

Experimental Protocol: General Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction.

-

Reaction Setup: In a reaction vessel, combine 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), the desired aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), Xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol).

-

Solvent Addition: Add toluene (15 mL) to the mixture.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas.

-

Reflux: Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, remove the toluene under reduced pressure. Triturate the residue with water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.[1]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

Several this compound analogs function as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable example is the structural similarity of certain derivatives to imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[3]

Signaling Pathway: Aurora Kinase Inhibition

Caption: Inhibition of Aurora Kinases A and B by this compound derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds prevent the formation of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4][5][6]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Caption: Mechanism of apoptosis induction via inhibition of tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Derivative 1 | A549 (Lung) | GI50 | 2.40 - 13.5 | [7] |

| Derivative 2 | KB (Oral) | GI50 | 2.40 - 13.5 | [7] |

| Derivative 3 | DU145 (Prostate) | GI50 | 2.40 - 13.5 | [7] |

| Derivative 4 | MCF-7 (Breast) | IC50 | 0.067 ± 0.003 | [8] |

| Derivative 5 | Various | GI50 | 0.25 - 8.34 | [9] |

| Derivative 6 | Various | Ki (Aurora A) | 0.008 | [3] |

| Derivative 7 | Various | Ki (Aurora B) | 0.0092 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][7][10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

COX-2 Inhibition

COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[11] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Inhibition of COX-2 by this compound derivatives blocks prostaglandin synthesis, thereby reducing inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX-2 inhibitory activity of representative pyrimidine derivatives.

| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative A | COX-2 | 0.29 | >344 | [14] |

| Derivative B | COX-2 | 0.36 | >277 | [14] |

| Derivative C | COX-2 | 0.18 | 6.33 | [15] |

| Derivative D | COX-2 | 1.15 | - | [16] |

| Celecoxib | COX-2 | 0.35 | - | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

-

Incubation: In a 96-well plate, add the enzyme, hematin, and the test compound at various concentrations. Incubate for 10 minutes at 37°C.[17]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit or by LC-MS/MS.[17]

-

Data Analysis: Calculate the percent inhibition of COX activity and determine the IC50 values for each enzyme.

Antimicrobial Applications

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms. The presence of the nitro group and the pyridine ring likely contributes to their ability to interfere with microbial growth.

Quantitative Antimicrobial Activity Data

The table below summarizes the minimum inhibitory concentration (MIC) values of some pyridine and pyrimidine derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative X | S. aureus | 31.25 - 62.5 | [18] |

| Derivative Y | E. coli | 31.25 - 62.5 | [18] |

| Derivative Z | C. albicans | 64 | [19] |

| Derivative W | B. subtilis | 32 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential in Neurodegenerative Diseases

Preliminary research suggests that pyridine amine derivatives may have a role in the treatment of Alzheimer's disease. These compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) peptide, a key pathological hallmark of the disease.

Workflow: Screening for Aβ Aggregation Inhibitors

Caption: A typical workflow for identifying inhibitors of amyloid-β aggregation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this chemical framework. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Further elucidation of the mechanisms of action and in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

- 1. Tubulin polymerization assay [bio-protocol.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. turkjps.org [turkjps.org]

Methodological & Application

Synthesis of N-(4-Nitrophenyl)pyridin-2-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-nitrophenyl)pyridin-2-amine. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This protocol details the necessary reagents, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a common motif in numerous biologically active compounds, while the nitro-substituted phenyl ring offers a site for further chemical modification, such as reduction to an amine. The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of such aryl amines, often overcoming the limitations of traditional methods.[1][2][3] This protocol employs a common set of conditions for this type of transformation.

Reaction Scheme

Experimental Protocol

A detailed protocol for the synthesis of this compound is provided below, based on established Buchwald-Hartwig amination procedures.[4][5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromopyridine | Reagent | Sigma-Aldrich |

| 4-Nitroaniline | Reagent | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Strem Chemicals |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Ligand | Strem Chemicals |

| Sodium tert-butoxide (NaOtBu) | Reagent | Acros Organics |

| Toluene | Anhydrous | Fisher Scientific |

| Diethyl ether | ACS Grade | VWR |

| Brine (saturated NaCl solution) | - | - |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica gel | 230-400 mesh | Sorbent Technologies |

| Ethyl acetate | ACS Grade | VWR |

| Hexane | ACS Grade | VWR |

Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromopyridine (1.0 mmol, 1.0 eq.), 4-nitroaniline (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and (±)-BINAP (0.03 mmol, 3 mol%).

-

Reaction Execution: Add anhydrous toluene (10 mL) to the flask. The flask is then sealed and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with brine (2 x 15 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel.[6] A gradient elution system of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) is recommended. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid.

-

Characterization: The purified product should be characterized by NMR spectroscopy and melting point analysis.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

| Parameter | Value |

| Reactants | |

| 2-Bromopyridine | 1.0 mmol |

| 4-Nitroaniline | 1.2 mmol |

| Catalyst System | |

| Pd₂(dba)₃ | 2 mol% |

| (±)-BINAP | 3 mol% |

| Base | |

| Sodium tert-butoxide | 1.4 mmol |

| Solvent | |

| Toluene | 10 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Time | 12-24 h |

| Product | |

| This compound | Yellow solid |

| Expected Yield | 70-90% |

| Characterization Data | |

| Melting Point | ~188-193 °C (for a similar compound)[5] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 8.2-8.0 (m, 3H), 7.6-7.4 (m, 3H), 7.0-6.8 (m, 2H), NH proton signal. |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts: Aromatic carbons in the range of δ 158-110 ppm. |

Note: The provided NMR data are predicted based on the analysis of similar structures. Actual experimental data should be acquired for confirmation.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

-

Toluene is a flammable and toxic solvent.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound using the Buchwald-Hartwig amination reaction. The procedure is suitable for researchers in academic and industrial settings and can be adapted for the synthesis of related 2-aminopyridine derivatives. The clear presentation of data and the visual workflow aim to facilitate the successful execution of this synthesis.

References

Application Notes and Protocols: N-(4-Nitrophenyl)pyridin-2-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)pyridin-2-amine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure, featuring a pyridin-2-amine moiety linked to a nitrophenyl group, offers multiple reactive sites for diversification. The electron-withdrawing nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration. This opens avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, such as kinase inhibitors and antimicrobial agents. These application notes provide an overview of the synthetic utility of this compound, along with detailed experimental protocols for its derivatization.

Key Synthetic Transformations and Applications

The primary synthetic utility of this compound lies in the transformation of its nitro group into an amino group, yielding N-(4-aminophenyl)pyridin-2-amine. This diamine is a versatile intermediate for the synthesis of various bioactive molecules.

1. Reduction of the Nitro Group:

The conversion of the nitro group to an amine is a fundamental step. This is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. The resulting N-(4-aminophenyl)pyridin-2-amine serves as a precursor for compounds with a range of biological activities.

2. Kinase Inhibitors:

Derivatives of aminopyridines and aminopyrimidines are well-established scaffolds for the development of kinase inhibitors. The N-(4-aminophenyl)pyridin-2-amine core can be further functionalized, for instance, by acylation or urea formation, to generate potent inhibitors of various kinases implicated in cancer and other diseases. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and the pendant phenylamine moiety of this building block provides an excellent vector for introducing substituents that can enhance binding affinity and selectivity.

3. Antimicrobial Agents:

The diarylamine scaffold is also a common feature in compounds with antimicrobial properties. By modifying the substituents on the phenyl and pyridine rings of this compound, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)pyridin-2-amine

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filter agent (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude N-(4-aminophenyl)pyridin-2-amine can be purified by recrystallization or column chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% |

| Purity (by HPLC) | >95% |

| ¹H NMR | Consistent with the structure of N-(4-aminophenyl)pyridin-2-amine |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |

Protocol 2: Synthesis of a Urea Derivative from N-(4-aminophenyl)pyridin-2-amine

This protocol outlines the synthesis of a urea derivative, a common moiety in bioactive molecules, starting from the reduced product.

Materials:

-

N-(4-aminophenyl)pyridin-2-amine

-

A suitable isocyanate (e.g., phenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve N-(4-aminophenyl)pyridin-2-amine in anhydrous DCM or THF under an inert gas atmosphere.

-

To this solution, add the isocyanate dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, if a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Shows characteristic peaks for the urea protons and the aromatic protons of both starting materials. |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the urea derivative. |

Visualizations

Caption: General experimental workflow for the synthesis of bioactive molecules from this compound.

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a derivative of this compound.

N-(4-Nitrophenyl)pyridin-2-amine in Kinase Inhibitor Screening: Application Notes and Protocols

Initial Research Findings: An extensive search of scientific literature and chemical databases for information on the use of N-(4-Nitrophenyl)pyridin-2-amine in kinase inhibitor screening did not yield any specific data. As of November 2025, there is no publicly available information detailing its inhibitory activity against any specific kinases, including IC50 values or associated signaling pathways.

Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to screen this compound or similar novel compounds for kinase inhibitory activity.

Application Notes

Introduction to Kinase Inhibitor Screening

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the identification of small molecule inhibitors of kinases is a major focus of drug discovery.

Kinase inhibitor screening assays are designed to identify and characterize compounds that modulate the activity of a specific kinase. These assays can be broadly categorized into biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the compound's effect on kinase activity within a cellular context.

This compound: A Candidate for Screening

This compound is a small molecule with a chemical structure that suggests potential for interaction with the ATP-binding pocket of protein kinases, a common mechanism of action for many kinase inhibitors. Its pyridin-2-amine core is a scaffold present in some known kinase inhibitors. However, without experimental data, its potential as a kinase inhibitor remains hypothetical. The protocols outlined below provide a starting point for the systematic evaluation of this compound's biological activity.

General Principles of Kinase Assays

A typical kinase assay involves a kinase, a substrate (often a peptide), and a phosphate donor (usually ATP). The inhibitor's potency is determined by measuring the reduction in the rate of substrate phosphorylation in the presence of the inhibitor. Various detection methods can be employed, including:

-

Radiometric Assays: Utilize radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and LanthaScreen™.

-

Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example.

-

Label-Free Assays: Detect changes in mass or other physical properties upon phosphorylation, such as Surface Plasmon Resonance (SPR) or Caliper microfluidic mobility shift assays.

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound against a specific kinase of interest.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the IC50 value of this compound against a target kinase.

Materials:

-

This compound (dissolved in 100% DMSO)

-

Target Kinase (recombinant, purified)

-

Kinase Substrate (specific for the target kinase)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Setup:

-

Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

-

Prepare a "no enzyme" control (background) and a "vehicle" control (100% activity).

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be empirically determined.

-

Add 5 µL of the kinase/substrate mix to each well.

-

Prepare an ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP.

-

Initiate the reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" control signal from all other wells.

-

Normalize the data to the "vehicle" control (100% activity) and "high inhibition" control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol assesses the ability of this compound to bind to its target kinase within living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ Tracer (a fluorescently labeled ATP-competitive inhibitor)

-

Opti-MEM™ I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

White, 96-well cell culture plates

-

NanoBRET™ Nano-Glo® Substrate and Inhibitor

-

Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Remove the culture medium from the cells and replace it with the compound dilutions.

-

Incubate for the desired treatment time (e.g., 2 hours).

-

-

Tracer Addition:

-

Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

-

Incubate for the appropriate time to allow for tracer binding.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

-

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Assay Method | ATP Concentration (µM) |

| e.g., Kinase A | TBD | ADP-Glo™ | Km value |

| e.g., Kinase B | TBD | TR-FRET | Km value |

| ... | ... | ... | ... |

| TBD: To Be Determined |

Table 2: Cellular Target Engagement of this compound

| Kinase Target | Cellular IC50 (µM) | Assay Method | Cell Line |

| e.g., Kinase A | TBD | NanoBRET™ | HEK293 |

| e.g., Kinase B | TBD | Cellular Thermal Shift Assay | A549 |

| ... | ... | ... | ... |

| TBD: To Be Determined |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for kinase inhibitor screening and a hypothetical signaling pathway that could be investigated.

Caption: General workflow for kinase inhibitor screening.

Caption: Hypothetical signaling pathway for inhibition.

Application Notes and Protocols for Antimicrobial Studies of N-(4-Nitrophenyl)pyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of N-(4-Nitrophenyl)pyridin-2-amine derivatives. The protocols detailed below are essential for the preliminary screening and mechanistic evaluation of this class of compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of representative data for analogous compounds against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine/Pyrimidine Derivatives

| Compound/Derivative | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |

| Nicotinic acid benzylidene hydrazide with nitro group | Comparable to Norfloxacin | Comparable to Norfloxacin | Comparable to Norfloxacin | - | Comparable to Fluconazole | Comparable to Fluconazole | [1] |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Potent Activity | Potent Activity | Potent Activity | Potent Activity | - | Potent Activity | [1] |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | 100 | - | - | 100 | - | - | [1] |

| Pyrazolo[3,4-b]pyridines (Compound 159) | Moderate Activity | Moderate Activity | - | - | - | - | [1] |

| Pyrazolo[3,4-b]pyridines (Compounds 160, 161) | - | - | - | - | Moderate Activity | - | [1] |

Table 2: Anti-biofilm Activity of Pyrimidine Derivatives

| Compound/Derivative | Target Organism | Inhibition | IC50 (μM) | Reference |

| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones (5h, 5j, 5k) | MRSA | >50% at 100 μM | 20.7-22.4 | [2] |

| Analogues of meridianin D (2-aminopyrimidine) | S. aureus (MRSA) | Potent | As low as 9 | [2] |

| Dimethylthiophene (22) and phenylacetylene bearing thiophene (29) | P. aeruginosa | >80% and >90% at 100 μM | - | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[4]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (this compound derivatives)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive control wells (microorganism with a standard antibiotic) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed after the MIC has been determined.[5][6]

Materials:

-

MIC plates from the previous assay

-

Nutrient agar plates

-

Sterile saline or PBS

-

Incubator

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and at least two more concentrated wells).

-

Spread the aliquot onto a nutrient agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5]

Anti-biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial strain capable of biofilm formation

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Test compounds

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension and dilute it 1:100 in fresh growth medium.

-

Add 100 µL of the diluted bacterial culture and 100 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (no compound).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

After incubation, gently discard the planktonic cells and wash the wells carefully with PBS.

-

Fix the biofilms by heating the plate at 60°C for 1 hour.[7]

-

Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

-

Dry the plate, and then solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.[7][8]

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a potential target for many antibacterial agents.[9]

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 DNA substrate

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compounds

-

Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures on ice containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of the compounds against mammalian cells to determine their selectivity.[10][11]

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-